Triallyl isocyanurate (TAIC, CAS 1025-15-6) is a highly stable, trifunctional symmetrical triazine crosslinking coagent primarily utilized in the peroxide and radiation curing of elastomers and polyolefins. Unlike standard aliphatic coagents, TAIC features a robust isocyanurate ring structure that imparts exceptional thermal resistance, chemical inertness, and mechanical strength to vulcanizates. It serves as the industry-standard coagent for high-performance polymers, including fluoroelastomers (FKM), ethylene-vinyl acetate (EVA) solar encapsulants, and crosslinked polyethylene (XLPE), where stringent high-temperature stability and hydrolytic resistance dictate material selection[1].
Substituting TAIC with its structural isomer, triallyl cyanurate (TAC), or common acrylic coagents like trimethylolpropane trimethacrylate (TMPTA) introduces severe processing and performance risks. At typical peroxide curing temperatures (>140°C), TAC undergoes a highly exothermic Claisen rearrangement to TAIC, which can cause scorching, micro-void formation, and unpredictable cure kinetics in molded parts [1]. Furthermore, while methacrylates like TMPTA offer high reactivity, they lack the thermal and hydrolytic stability of the isocyanurate ring, leading to premature degradation and poor compression set in high-temperature environments such as under-the-hood automotive applications. Procurement must specify TAIC to ensure process stability, void-free molding, and long-term part durability.
A critical differentiator for TAIC over its cheaper isomer TAC is its thermal stability during high-temperature processing. TAC undergoes an exothermic Claisen rearrangement to TAIC starting at approximately 140°C, releasing ~35 kcal/mol of heat. This exotherm causes localized overheating, premature scorch, and outgassing (voids) in thick rubber parts. Because TAIC is already in the thermodynamically stable isocyanurate form, it exhibits no structural rearrangement up to its decomposition temperature (>250°C), ensuring predictable cure kinetics and defect-free molding [1].
| Evidence Dimension | Thermal rearrangement threshold and exotherm |
| Target Compound Data | TAIC: Stable with no exothermic rearrangement up to >250°C |
| Comparator Or Baseline | TAC (Triallyl cyanurate): Exothermic rearrangement at ~140°C releasing ~35 kcal/mol |
| Quantified Difference | Complete elimination of the ~140°C exotherm, preventing process voids. |
| Conditions | Differential Scanning Calorimetry (DSC) during simulated peroxide cure cycles |
Eliminating the rearrangement exotherm prevents scrap caused by scorching and micro-voids in high-temperature molding processes.
In peroxide-cured fluoroelastomers (FKM) used for automotive and aerospace seals, the choice of coagent directly dictates the high-temperature sealing capability. When compounded with FKM, TAIC forms highly stable, rigid crosslink nodes. Testing shows that TAIC-cured FKM maintains a compression set of approximately 15-18% after 70 hours at 200°C. In contrast, substituting TAIC with an aliphatic coagent like TMPTA results in a compression set exceeding 30% due to the thermal cleavage of the methacrylate ester bonds under identical conditions [1].
| Evidence Dimension | Compression Set (%) |
| Target Compound Data | TAIC: 15-18% compression set |
| Comparator Or Baseline | TMPTA: >30% compression set |
| Quantified Difference | Approx. 50% reduction (improvement) in compression set at 200°C. |
| Conditions | FKM compound, peroxide cured, tested for 70 hours at 200°C per ASTM D395 |
Lower compression set is mandatory for O-rings and gaskets to prevent catastrophic fluid leaks in high-heat engine environments.
For photovoltaic module longevity, EVA encapsulant films must achieve a high gel content rapidly during lamination to resist potential induced degradation (PID) and thermal creep. TAIC demonstrates superior compatibility and reactivity in EVA compared to TAC. At standard lamination conditions (150°C for 10-15 minutes), TAIC consistently achieves >85% gel content at lower peroxide loadings, whereas TAC struggles to reach 75% without extending cycle times or risking bubble formation from volatile byproducts[1].
| Evidence Dimension | Gel Content (%) in EVA |
| Target Compound Data | TAIC: >85% gel content |
| Comparator Or Baseline | TAC: <75% gel content under identical time/temp |
| Quantified Difference | >10% absolute increase in gel content, enabling shorter lamination cycles. |
| Conditions | EVA film, 150°C lamination for 12 minutes, equal phr of coagent and peroxide |
Higher gel content translates directly to extended solar panel lifespans and allows manufacturers to increase throughput by shortening lamination times.
Directly downstream of its superior compression set data, TAIC is the mandatory coagent for peroxide-cured FKM and HNBR used in automotive O-rings, fuel hoses, and aerospace gaskets. Its thermal stability ensures these seals maintain their elastomeric memory and resist chemical attack in >200°C environments where methacrylate coagents would thermally degrade [1].
Leveraging its high crosslinking efficiency and lack of outgassing, TAIC is heavily procured for manufacturing EVA solar encapsulant films. It provides the necessary >85% gel content during rapid lamination cycles, ensuring the solar modules resist damp-heat degradation and thermal creep over a 25-year lifespan [2].
In the production of XLPE and crosslinked EPDM for high-voltage wire and cable insulation, TAIC is utilized as a radiation promoter. Its trifunctional structure highly sensitizes the polymer to electron-beam irradiation, drastically reducing the required radiation dose while simultaneously improving the flame retardancy and thermal deformation resistance of the cable jacket [1].
Irritant;Health Hazard